Cas no 2640822-39-3 (N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2640822-39-3
- AKOS040730192
- N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
- F6789-1538
-
- Inchi: 1S/C16H16N4O/c1-10-4-5-11(2)14(8-10)18-16(21)13-6-7-15-17-12(3)9-20(15)19-13/h4-9H,1-3H3,(H,18,21)
- InChI Key: UEUBQTFAEAQAHW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC2=NC(C)=CN2N=1)NC1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 280.13241115g/mol
- Monoisotopic Mass: 280.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 59.3Ų
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6789-1538-2μmol |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-5μmol |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-10μmol |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-20μmol |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-1mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-2mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-3mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-4mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-5mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6789-1538-10mg |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
2640822-39-3 | 10mg |
$79.0 | 2023-09-07 |
N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
N-(2,5-Dimethylphenyl)-2-Methylimidazo[1,2-b]Pyridazine-6-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2640822-39-3, known as N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic aromatic compounds with a fused pyridine and imidazole ring system. The imidazo[1,2-b]pyridazine core is a key structural feature that contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the potential of N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide as a promising candidate in the development of novel therapeutic agents. The molecule's structure incorporates a carboxamide group at the 6-position of the imidazo[1,2-b]pyridazine ring system, which enhances its ability to interact with biological targets. Additionally, the presence of methyl substituents on both the phenyl ring and the imidazo[1,2-b]pyridazine core further modulates its physicochemical properties, making it an attractive compound for drug design.
One of the most recent advancements in understanding this compound involves its role in targeting specific kinases involved in cellular signaling pathways. Researchers have demonstrated that N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exhibits potent inhibitory activity against certain protein kinases, which are often overexpressed in various pathological conditions such as cancer and inflammatory diseases. This finding underscores its potential as a lead compound for developing kinase inhibitors with improved efficacy and selectivity.
Moreover, the synthesis of this compound has been optimized through innovative methodologies that enhance yield and purity. For instance, recent reports have detailed the use of microwave-assisted synthesis to streamline the construction of the imidazo[1,2-b]pyridazine core. Such advancements not only facilitate large-scale production but also pave the way for further structural modifications to explore its full therapeutic potential.
In terms of pharmacokinetics, studies have shown that N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide demonstrates favorable absorption and bioavailability profiles. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating diseases where target molecules are located intracellularly. Furthermore, preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic concentrations, making it a safer option for potential clinical applications.
Looking ahead, ongoing research is focused on elucidating the molecular mechanisms underlying its biological activity. Advanced techniques such as X-ray crystallography and molecular docking are being employed to gain deeper insights into how this compound interacts with its target proteins. These studies are expected to provide valuable information for rational drug design and optimization.
In conclusion, N-(2,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of drug discovery and development.
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